molecular formula C15H17NO3 B13587061 Z-Antiepilepsirine

Z-Antiepilepsirine

Cat. No.: B13587061
M. Wt: 259.30 g/mol
InChI Key: BLPUOQGPBJPXRL-ALCCZGGFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Antiepilepsirine involves the use of acetyl piperidine, heliotropin, and a catalyst in a solvent . The reaction conditions typically include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of large reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Z-Antiepilepsirine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmospheres.

    Substitution: Halogens, nucleophiles, and other reagents under specific conditions to facilitate the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Z-Antiepilepsirine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying amide alkaloids and their reactivity.

    Biology: Investigated for its antiplasmodial activity and potential as an antiparasitic agent.

    Medicine: Explored for its potential use in treating parasitic infections and epilepsy.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

Z-Antiepilepsirine exerts its effects primarily through modulation of gamma-aminobutyric acid (GABA) receptors. It enhances GABA-mediated inhibitory neurotransmission, which helps in controlling seizures and other neurological disorders . The compound also affects other molecular targets and pathways involved in neurotransmission and parasitic inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific antiplasmodial activity and its unique chemical structure, which allows for diverse chemical reactions and applications. Its ability to modulate GABA receptors and its potential use in treating both parasitic infections and epilepsy make it a compound of significant interest in scientific research and pharmaceutical development.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5-

InChI Key

BLPUOQGPBJPXRL-ALCCZGGFSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C\C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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